Pim1/AKK1-IN-1

Description

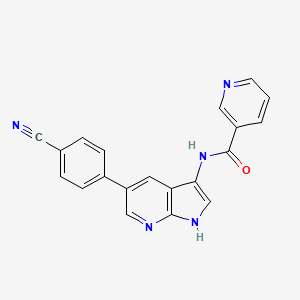

The exact mass of the compound N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide is 339.112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O/c21-9-13-3-5-14(6-4-13)16-8-17-18(12-24-19(17)23-11-16)25-20(26)15-2-1-7-22-10-15/h1-8,10-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSLALYXYSRPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659587 | |

| Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093222-27-5 | |

| Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pim1/AKK1-IN-1

This guide provides a detailed exploration of Pim1/AKK1-IN-1, a multi-kinase inhibitor. We will dissect its mechanism of action, from its molecular targets to its cellular consequences, and provide the experimental frameworks necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound as a tool for probing complex signaling networks.

Section 1: The Molecular Targets - Pim-1 and AKK1 Kinases

A thorough understanding of an inhibitor's mechanism begins with its targets. This compound is a multi-targeted agent, with potent activity against two key serine/threonine kinases: Pim-1 and AKK1.

Pim-1: A Proto-Oncogenic Serine/Threonine Kinase

The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a critical regulator of cell fate.[1][2] Unlike many kinases that require phosphorylation for activation, Pim-1 is constitutively active upon expression.[3] Its regulation, therefore, occurs primarily at the levels of gene transcription, translation, and protein stability.[3]

Signaling Hub: Pim-1 is a downstream effector of the JAK/STAT pathway, induced by numerous cytokines and growth factors like Interleukins (IL-2, IL-3, IL-6), TNFα, and IFNγ.[1][4] Once expressed, it phosphorylates a wide array of substrates involved in:

-

Cell Cycle Progression: Pim-1 promotes the cell cycle by phosphorylating inhibitors like p21 and p27.[4]

-

Inhibition of Apoptosis: A key pro-survival function of Pim-1 is its ability to phosphorylate and inactivate the pro-apoptotic protein BAD at the Ser112 residue.[5][6]

-

Transcriptional Regulation: Pim-1 can enhance the activity of oncogenic transcription factors such as c-Myc, contributing to tumorigenesis.[7]

Given its central role in promoting cell proliferation and survival, Pim-1 is frequently overexpressed in various hematologic malignancies and solid tumors, making it a compelling target for cancer therapy.[1][5][8][9]

AKK1 (ARK5): An AMPK-Related Kinase in Cell Migration and Metabolism

AMPK-related kinase 5 (ARK5), also known as AKK1, is a member of the AMP-activated protein kinase (AMPK) family, which are central sensors of cellular energy status.[10][11] AKK1 is implicated as a downstream effector of the PI3K/Akt signaling pathway, another crucial axis in cancer biology.[10] Activation of Akt can lead to the phosphorylation of AKK1, which in turn promotes processes vital for tumor progression, including:

-

Tumor Invasion and Metastasis: AKK1 is associated with increased cancer cell invasiveness, partly through its influence on cytoskeleton rearrangement.[10]

-

Metabolic Regulation: As part of the AMPK family, it plays a role in how cells respond to metabolic stress.[10]

Section 2: this compound - A Multi-Kinase Inhibitor Profile

This compound is a potent, small-molecule inhibitor that targets multiple kinases.[12][13][14][15][16] Its polypharmacology makes it a useful tool for investigating signaling pathways where these kinases are involved. The primary mechanism of action for most small-molecule kinase inhibitors is competition with ATP for the binding site in the kinase's catalytic domain, and Pim-1 inhibitors are known to act in this manner.[17]

Quantitative Profile: Binding Affinity and Potency

The efficacy of an inhibitor is quantified by its dissociation constant (Kd), which measures binding affinity, and its half-maximal inhibitory concentration (IC50), which measures functional potency. This compound demonstrates nanomolar affinity for its primary targets.

| Target Kinase | Dissociation Constant (Kd) |

| Pim-1 | 35 nM [12][13][14][16][18] |

| AKK1 (ARK5) | 53 nM [12][13][14][16][18] |

| MST2 | 75 nM[12][13][14][16][18] |

| LKB1 | 380 nM[12][13][14][16][18] |

| MPSK1 | Inhibited (Kd not specified)[12][13][14][18] |

| TNIK | Inhibited (Kd not specified)[12][13][14][18] |

Table 1: Binding affinities of this compound for various kinases. Lower Kd values indicate stronger binding.

Section 3: Core Signaling Pathway Analysis

Visualizing the inhibitor's points of intervention within the cellular signaling architecture is crucial for experimental design and data interpretation.

Pim-1 Signaling Cascade

The diagram below illustrates the canonical Pim-1 signaling pathway. This compound directly inhibits the kinase activity of Pim-1, thereby preventing the phosphorylation of its downstream substrates and blocking its pro-survival and pro-proliferative outputs.

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of this compound.

AKK1 (ARK5) Signaling Context

AKK1/ARK5 is positioned downstream of the oncogenic PI3K/Akt pathway. Its inhibition by this compound can potentially disrupt Akt-driven cellular processes like invasion and survival.

Caption: AKK1 (ARK5) signaling downstream of Akt and inhibition by this compound.

Section 4: Experimental Validation Protocols

The following protocols provide a self-validating system to confirm the mechanism of action of this compound, moving from direct enzyme inhibition to cellular target engagement and phenotypic outcomes.

Protocol 1: In Vitro Biochemical Assay for Kinase Inhibition (IC50 Determination)

Causality: This assay directly measures the inhibitor's effect on the catalytic activity of purified Pim-1 enzyme. By quantifying the reduction in product (ADP) formation, we can determine the inhibitor's potency (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[19][20]

Methodology: ADP-Glo™ Kinase Assay [19][21]

-

Materials:

-

Recombinant human Pim-1 kinase (e.g., Promega, #V4032)

-

ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

-

Pim-1 substrate peptide (e.g., Biotin-Bad (Ser112) or S6Ktide)[6][20]

-

This compound

-

ATP, DTT, Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[19]

-

White, opaque 384-well plates

-

Luminometer

-

-

Step-by-Step Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution series of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" blank control.

-

Reaction Setup: In a 384-well plate, add reagents in the following order:

-

1 µL of inhibitor dilution (or DMSO/blank buffer).

-

2 µL of Pim-1 enzyme solution (pre-diluted in kinase buffer to a concentration determined by enzyme titration).

-

2 µL of Substrate/ATP mixture (final concentrations should be near the Km for Pim-1).

-

-

Kinase Reaction: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Subtract the "no enzyme" background signal from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

-

Protocol 2: Cellular Target Engagement via Western Blot

Causality: This assay validates that the inhibitor can enter a living cell and inhibit Pim-1. We measure the phosphorylation of a known intracellular substrate, BAD at Ser112.[22] A dose-dependent decrease in the phospho-BAD signal upon inhibitor treatment serves as a direct biomarker of target engagement.[23]

Methodology: Western Blot for Phospho-BAD (Ser112)

-

Materials:

-

Human cancer cell line with high Pim-1 expression (e.g., MV4-11 acute myeloid leukemia cells or PC-3 prostate cancer cells).[21][24]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, Mouse anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer system, ECL detection reagents.

-

-

Step-by-Step Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with the primary antibody for phospho-BAD (Ser112) overnight at 4°C.

-

Wash and incubate with HRP-conjugated anti-rabbit secondary antibody.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total BAD and then for GAPDH to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phospho-BAD and normalize them to the total BAD and GAPDH signals. A decrease in the normalized phospho-BAD signal indicates successful target engagement.

-

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the validation experiments.

Caption: Standard workflows for biochemical and cellular validation of kinase inhibitors.

Section 5: Conclusion

This compound is a multi-kinase inhibitor that potently targets the proto-oncogenic kinase Pim-1 and the AMPK-related kinase AKK1. Its mechanism of action is predicated on the direct inhibition of the catalytic activity of these kinases, leading to the blockade of their respective downstream signaling pathways. This action disrupts critical cellular processes, including cell cycle progression, survival, and invasion. The experimental protocols detailed herein provide a robust, multi-tiered framework for validating this mechanism, from direct biochemical potency assessment to confirmation of on-target activity in a cellular environment. A comprehensive understanding of this inhibitor's molecular and cellular effects is paramount for its effective use as a chemical probe in cancer biology and drug discovery.

References

-

Wikipedia. PIM1. [Link]

-

Song, H., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Journal of Inflammation Research. [Link]

-

Li, Y., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget. [Link]

-

Adooq Bioscience. Pim pathway | Pim inhibitors. [Link]

-

Bullock, A. N., et al. (2005). Structure and substrate specificity of the Pim-1 kinase. Journal of Biological Chemistry. [Link]

-

Lin, Y., et al. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. [Link]

-

Song, H., et al. (2023). The role of Pim-1 kinases in inflammatory signaling pathways. Journal of Inflammation Research. [Link]

-

Narlik-Grassow, M., et al. (2014). PIM kinase (and Akt) biology and signaling in tumors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Mohammad, G., et al. (2024). PIM1 kinase and its diverse substrate in solid tumors. Current Protein & Peptide Science. [Link]

-

Mohammad, G., et al. (2024). PIM1 kinase and its diverse substrate in solid tumors. ResearchGate. [Link]

-

Song, J. H., et al. (2016). Insulin receptor substrate 1 is a substrate of the Pim protein kinases. Oncotarget. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Sevecka, M., et al. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Methods in Molecular Biology. [Link]

-

Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. [Link]

-

Lim, C., et al. (2019). Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis. Experimental & Molecular Medicine. [Link]

-

Cambridge Bioscience. This compound - MedChem Express. [Link]

-

Holder, S., et al. (2007). Kinetics of inhibition of Pim-1 by 4a. ResearchGate. [Link]

-

Echelon Biosciences Inc. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

-

BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

-

UniProt. AAK1 - AP2-associated protein kinase 1 - Homo sapiens (Human). [Link]

-

Immunomart. This compound. [Link]

-

Rual, J. F., et al. (2011). The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway. Journal of Biological Chemistry. [Link]

-

McKenna, C. E., et al. (2021). Phospho-Form Specific Substrates of Protein Kinase B (AKT1). Frontiers in Chemistry. [Link]

-

An, G., et al. (2016). Identification of Quinones as Novel PIM1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mihaylova, M. M., & Shaw, R. J. (2011). The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. Nature Cell Biology. [Link]

-

O'Donoghue, P., et al. (2018). Phosphorylation-dependent substrate selectivity of protein kinase B (AKT1). Journal of Biological Chemistry. [Link]

-

Creative Biogene. AMPK Signaling Pathway. [Link]

Sources

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 3. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deciphering the role of AMPK-related kinase 5 in human cancer progression and metastasis | Biomedical Research and Therapy [bmrat.org]

- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. adooq.com [adooq.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. xcessbio.com [xcessbio.com]

- 16. This compound - MedChem Express [bioscience.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. promega.com [promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Multi-Kinase Inhibitor at the Crossroads of Oncogenesis and Metabolism

An In-Depth Technical Guide to Pim1/AKK1-IN-1: Targets, Pathways, and Methodologies

This compound is a potent, small-molecule, multi-kinase inhibitor that has emerged as a critical research tool for dissecting complex signaling networks in cancer biology and cellular metabolism.[1][2][3] Its activity against a distinct set of serine/threonine kinases—primarily the Pim family of proto-oncogenes and the AMPK-related kinase AKK1—places it at the intersection of pathways governing cell survival, proliferation, and energy homeostasis.[1][4][5] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the inhibitor's target profile, the core pathways it modulates, and robust, field-proven protocols for its application.

Part 1: Target Profile and Mechanism of Action

The efficacy and cellular impact of this compound are defined by its inhibitory activity against multiple kinases. Understanding this polypharmacology is essential for accurate experimental design and data interpretation. The inhibitor's primary targets have been characterized by dissociation constant (Kd) values, which quantify the binding affinity between the inhibitor and the kinase.

Inhibitory Profile

The known targets and their respective binding affinities for this compound are summarized below. A lower Kd value signifies a higher binding affinity.

| Target Kinase | Alternative Name(s) | Kd (nM) | Key Biological Role |

| Pim1 | Proviral integration site for Moloney murine leukemia virus 1 | 35 | Proto-oncogene, cell cycle, survival[6] |

| AKK1 | AAK1, AMPK-related protein kinase | 53 | Energy sensing, metabolism[7][8] |

| MST2 | STK3, Serine/Threonine Kinase 3 | 75 | Hippo pathway, apoptosis, tumor suppression |

| LKB1 | STK11, Serine/Threonine Kinase 11 | 380 | Tumor suppressor, upstream activator of AMPK[9] |

| MPSK1 | STK16, Serine/Threonine Kinase 16 | - | Cell cycle regulation |

| TNIK | TRAF2 and NCK interacting kinase | - | JNK pathway activation, cell migration |

Table 1: Kinase inhibitory profile of this compound. Data compiled from multiple sources.[1][2][3][4][10][11][12]

Integrated Mechanism of Action

This compound exerts its biological effects not by inhibiting a single pathway, but by simultaneously disrupting several interconnected signaling nodes.

-

Inhibition of Pro-Survival Pim1 Signaling: As a proto-oncogene, Pim1 is a downstream effector of the JAK/STAT pathway, which is frequently activated by cytokines and growth factors.[13][14] Pim1 promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating cell cycle proteins such as p21 and Cdc25A.[14][15][16] By potently inhibiting Pim1, the compound directly blocks these pro-tumorigenic signals, predisposing cancer cells to apoptosis and cell cycle arrest.[17][18]

-

Modulation of the LKB1-AMPK Energy Sensing Axis: The compound uniquely targets both the master upstream kinase LKB1 and the downstream energy sensor AMPK (AKK1).[1][7] The LKB1-AMPK pathway is a central regulator of cellular metabolism.[9][19] Under conditions of low energy (high AMP:ATP ratio), LKB1 phosphorylates and activates AMPK.[7][8] Activated AMPK then switches off energy-consuming (anabolic) processes like protein and lipid synthesis while promoting energy-producing (catabolic) pathways such as fatty acid oxidation.[20] The dual inhibition of LKB1 and AMPK by this compound can therefore profoundly disrupt a cell's ability to adapt to metabolic stress, a critical vulnerability in many cancer cells.

Part 2: Core Signaling Pathways Modulated by this compound

The Pim1 Kinase Pathway

Pim1 is a constitutively active serine/threonine kinase whose expression is primarily regulated at the transcriptional level by signaling pathways like JAK/STAT.[15][21] Its activity is central to hematopoietic malignancies and a growing number of solid tumors.[6][14][15]

Caption: The Pim1 signaling cascade and point of inhibition.

The AKK1 (AMPK) Pathway

AKK1 is a member of the AMP-activated protein kinase family, which functions as a master sensor of cellular energy status. Its activation, often via LKB1, initiates a signaling cascade to restore energy balance.

Caption: The LKB1-AMPK energy sensing pathway.

Part 3: Experimental Protocols and Workflows

The following protocols provide a validated framework for characterizing the activity of this compound. The inclusion of appropriate controls is critical for ensuring data integrity.

Workflow for Inhibitor Characterization

This diagram outlines the logical flow from initial biochemical validation to cellular effect measurement.

Caption: Experimental workflow for inhibitor validation.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust method for determining the IC50 (half-maximal inhibitory concentration) of an inhibitor.[22][23]

Causality: By directly measuring enzymatic product (ADP) formation in a purified system, this assay isolates the inhibitor's effect on the kinase itself, free from cellular confounding factors. This is the gold standard for confirming direct biochemical potency.

Materials:

-

Recombinant Pim1 Kinase (e.g., Promega, BPS Bioscience)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[22]

-

This compound, dissolved in 100% DMSO

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in a plate, starting at a high concentration (e.g., 100 µM). The dilutions should be made in kinase buffer with a consistent final DMSO concentration (e.g., 1%). Include a "vehicle control" (DMSO only) and a "no enzyme" blank control.

-

Reaction Setup: In a 384-well plate, add reagents in the following order:

-

1 µL of inhibitor solution (or DMSO control).

-

2 µL of Pim1 kinase solution (pre-diluted in kinase buffer to a concentration determined by enzyme titration).

-

2 µL of a Substrate/ATP mixture (final concentrations typically 50-100 µM ATP and 10-50 µM substrate).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Subtract the "no enzyme" blank from all readings. Plot the percent inhibition (relative to the vehicle control) against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

Principle: This protocol measures the phosphorylation status of a known direct substrate of Pim1, such as BAD at Serine 112, in cells treated with the inhibitor.[16][24][25] A reduction in the phosphorylated substrate confirms that the inhibitor is engaging its target within a cellular context.

Causality: Observing a dose-dependent decrease in a direct downstream substrate's phosphorylation provides strong evidence that the observed cellular phenotype is a direct result of on-target kinase inhibition. This validates the mechanism of action.

Materials:

-

A relevant cancer cell line expressing Pim1 (e.g., Daudi, K562, MV-4-11)[16]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

Primary antibodies: Rabbit anti-phospho-BAD (Ser112), Rabbit anti-total BAD, Mouse anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

PVDF membrane, SDS-PAGE equipment, and chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere or reach exponential growth. Treat the cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM, 5 µM) for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with the primary antibody for phospho-BAD (Ser112).

-

Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply a chemiluminescent substrate and visualize the bands using a digital imager.

-

Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped and re-probed for total BAD and a housekeeping protein like GAPDH.

-

Analysis: Quantify the band intensity for p-BAD and normalize it to the total BAD or GAPDH signal. A dose-dependent decrease in the normalized p-BAD signal indicates successful target engagement.

References

-

PIM kinase (and Akt) biology and signaling in tumors - PMC. (n.d.). PubMed Central. [Link]

-

The role of Pim-1 kinases in inflammatory signaling pathways - PMC. (2024). National Institutes of Health. [Link]

-

PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2023). Frontiers. [Link]

-

PIM1 - Wikipedia. (n.d.). [Link]

-

The role of Pim-1 kinases in inflammatory signaling pathways. (2024). PubMed. [Link]

-

Pim pathway | Pim inhibitors. (n.d.). Adooq Bioscience. [Link]

-

PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC. (n.d.). PubMed Central. [Link]

-

PIM1 kinase and its diverse substrate in solid tumors - PMC. (n.d.). PubMed Central. [Link]

-

PIM kinase inhibitors in clinical trials | Download Table. (n.d.). ResearchGate. [Link]

-

PIM Kinase Inhibitors and Cancer Treatment. (2018). Juniper Publishers. [Link]

-

Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials. (2018). PubMed. [Link]

-

PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. (2009). JCI. [Link]

-

Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. (2014). American Association for Cancer Research. [Link]

-

A phase Ib study targeting PIM1 and CDK4/6 kinases in metastatic renal cell carcinoma (PICKRCC). (2020). ASCO Publications. [Link]

-

Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase. (n.d.). NCBI. [Link]

-

This compound - MedChem Express. (n.d.). Cambridge Bioscience. [Link]

-

Pim-1 kinase as cancer drug target: An update - PMC. (2019). PubMed Central. [Link]

-

In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC. (n.d.). PubMed Central. [Link]

-

The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC. (n.d.). PubMed Central. [Link]

-

KEGG PATHWAY: hsa04152. (n.d.). [Link]

-

AMPK Signaling Pathway. (n.d.). Creative Biogene. [Link]

-

Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. (n.d.). PubMed Central. [Link]

-

Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck. (2019). National Institutes of Health. [Link]

-

Cross-Talk between AURKA and Plk1 in Mitotic Entry and Spindle Assembly. (2018). Frontiers. [Link]

-

AMP-Activated Protein Kinase – A Ubiquitous Signalling Pathway with Key Roles in the Cardiovascular System. (2017). PubMed Central. [Link]

-

Aurora A kinase (AURKA) in normal and pathological cell division. (n.d.). PubMed. [Link]

-

Combined Aurora Kinase A (AURKA) and WEE1 Inhibition Demonstrates Synergistic Antitumor Effect in Squamous Cell Carcinoma of the Head and Neck. (2019). PubMed. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. adooq.com [adooq.com]

- 5. Pim (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. PIM1 - Wikipedia [en.wikipedia.org]

- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPK Signaling Pathway - Creative Biogene [creative-biogene.com]

- 9. AMP-Activated Protein Kinase – A Ubiquitous Signalling Pathway with Key Roles in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. KEGG PATHWAY: hsa04152 [genome.jp]

- 20. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 21. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

A Deep Dive into the Oncogenic Functions of Pim1 and the Inflammatory Roles of IKKε (IKKepsilon) Kinases

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Serine/Threonine Kinase Landscape in Disease

Serine/threonine kinases are a vast and critical family of enzymes that govern a multitude of cellular processes by phosphorylating serine and threonine residues on their protein substrates. This post-translational modification acts as a molecular switch, modulating protein activity, localization, and stability. Given their central role in signal transduction, the dysregulation of these kinases is a common driver of numerous human diseases, most notably cancer and inflammatory disorders. This guide provides a detailed exploration of two significant serine/threonine kinases: the proto-oncogenic Pim1 kinase, a key player in cell survival and proliferation, and IKKε (Inhibitor of nuclear factor Kappa-B Kinase epsilon), a non-canonical IKK kinase with crucial functions in innate immunity and oncogenesis. Understanding the distinct and overlapping functions of these kinases is paramount for the development of targeted therapeutics.

Pim1 Kinase: A Proto-Oncogenic Modulator of Cell Fate

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim1) is a constitutively active serine/threonine kinase that lacks a conventional regulatory domain. Its expression levels are primarily controlled at the transcriptional, translational, and post-translational levels, making it a highly responsive signaling node.[1]

Structure and Isoforms

The PIM1 gene, located on chromosome 6p21.2, encodes two main isoforms through alternative translation initiation sites: a 44 kDa long-form (Pim-1L) and a 33 kDa short-form (Pim-1S).[2] These isoforms exhibit distinct subcellular localizations and functions. Pim-1S is predominantly found in the nucleus and cytosol, while Pim-1L, containing an additional N-terminal sequence, is primarily localized to the plasma membrane.[2] This differential localization suggests they may regulate separate signaling pathways.

Regulation of Pim1 Expression and Activity

Pim1 expression is potently induced by a wide array of cytokines and growth factors, including interleukins (IL-2, IL-3, IL-6) and interferons.[2][3] The primary signaling cascade responsible for this induction is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[2][3] Specifically, transcription factors STAT3 and STAT5 directly bind to the Pim1 promoter to drive its expression.[3] This places Pim1 as a critical downstream effector of cytokine signaling.[2] Interestingly, Pim1 can participate in a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling (SOCS) proteins, which in turn inhibit the JAK/STAT pathway.[2][4]

Downstream Signaling and Substrates

Pim1 kinase exerts its pro-survival and pro-proliferative effects by phosphorylating a broad spectrum of substrates involved in key cellular processes.[2][5]

-

Cell Cycle Progression: Pim1 promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27.[2] It can also phosphorylate and activate the dual-specificity phosphatase Cdc25A, a key regulator of the G1/S and G2/M transitions.

-

Apoptosis Inhibition: A primary mechanism by which Pim1 promotes cell survival is through the phosphorylation and inactivation of the pro-apoptotic BCL-2 family member, Bad.[6] Phosphorylation of Bad on Ser112 creates a binding site for 14-3-3 proteins, sequestering Bad in the cytoplasm and preventing it from antagonizing anti-apoptotic BCL-2 proteins at the mitochondria.

-

Transcriptional Regulation and Metabolism: Pim1 can phosphorylate various transcription factors, including c-Myc, enhancing its stability and transcriptional activity. This creates a feed-forward loop that drives cellular proliferation.

-

Metastasis and Invasion: Emerging evidence indicates a direct role for Pim1 in promoting cancer cell metastasis. Pim1 phosphorylates the chemokine receptor CXCR4, which is crucial for cell migration and invasion.[2]

Role in Cancer and as a Therapeutic Target

Aberrant overexpression of Pim1 is a hallmark of numerous hematologic malignancies and solid tumors, including prostate cancer, acute myeloid leukemia (AML), and lymphomas.[3][7][8] Its elevated expression often correlates with advanced disease stages and poor prognosis.[2][8] The central role of Pim1 in promoting tumorigenesis has made it an attractive target for cancer therapy.[2][7] Several small molecule inhibitors targeting the ATP-binding pocket of Pim kinases have been developed.[2]

| Inhibitor | Target(s) | IC50 | Development Stage |

| SGI-1776 | Pim1, Flt3 | 7 nM (Pim1) | Clinical Trials (Halted) |

| AZD1208 | Pan-Pim (1/2/3) | 0.4 nM (Pim1) | Clinical Trials |

| SMI-4a | Pim1 | 17 nM | Preclinical |

| TP-3654 | Pan-Pim (1/2/3) | 5 nM (Pim1) | Preclinical |

Table 1: Selected Pim1 Kinase Inhibitors and their reported IC50 values.[2][9]

The development of Pim1 inhibitors has faced challenges, including off-target effects and cardiotoxicity observed with first-generation compounds like SGI-1776.[2] However, next-generation, more selective pan-Pim inhibitors like AZD1208 have shown promise in preclinical and clinical studies, particularly in AML and prostate cancer.[2][10]

IKKε (IKKepsilon): A Non-Canonical Kinase in Immunity and Cancer

IκB kinase epsilon (IKKε, also known as IKKi) is a serine/threonine kinase that, along with TANK-binding kinase 1 (TBK1), forms the core of the non-canonical IKK family. Originally identified for its role in the innate immune response to viral infections, IKKε has since been implicated as a potent oncogene, particularly in breast and ovarian cancers.

Structure and Activation

IKKε is structurally similar to the canonical IKKs (IKKα and IKKβ), possessing an N-terminal kinase domain, a ubiquitin-like domain, and a C-terminal scaffold/dimerization domain. Activation of IKKε is typically triggered by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), upon detection of pathogen-associated molecular patterns (PAMPs). This leads to a signaling cascade involving adaptor proteins like TRIF, TANK, and TRAF3, culminating in the autophosphorylation and activation of IKKε.

Downstream Signaling and Substrates

The functional repertoire of IKKε extends from antiviral defense to the regulation of cell growth, survival, and metabolism.

-

Innate Immunity: The canonical function of IKKε is the phosphorylation of the transcription factors IRF3 and IRF7 (Interferon Regulatory Factor 3/7). Upon phosphorylation, these factors dimerize, translocate to the nucleus, and drive the expression of type I interferons (IFN-α/β), which are essential for establishing an antiviral state.

-

NF-κB Signaling: While not a canonical IKK, IKKε can contribute to the activation of the NF-κB pathway. It can phosphorylate multiple components of the pathway, including RelA (p65), leading to enhanced NF-κB transcriptional activity and the expression of pro-inflammatory and pro-survival genes.

-

Oncogenic Signaling: IKKε promotes tumorigenesis by phosphorylating several key oncogenic proteins. It can phosphorylate and activate the Akt kinase, a central regulator of cell survival and proliferation. Furthermore, IKKε has been shown to phosphorylate and activate mTOR, a master regulator of cell growth and metabolism. Other oncogenic substrates include the transcription factor STAT1 and the estrogen receptor-alpha (ERα), linking IKKε to hormone-dependent cancers.

Role in Cancer and Therapeutic Implications

The gene encoding IKKε, IKBKE, is amplified and overexpressed in a significant fraction of breast and ovarian cancers, where its expression correlates with poor prognosis and resistance to therapy. The oncogenic activity of IKKε is driven by its ability to activate multiple pro-survival and proliferative pathways, including PI3K/AKT, NF-κB, and mTOR signaling.

The discovery of IKKε's role as a breast cancer oncogene has spurred the development of specific inhibitors.

| Inhibitor | Target(s) | IC50 | Notes |

| Amlexanox | IKKε/TBK1 | ~1-2 µM | Repurposed anti-inflammatory drug |

| BX795 | IKKε/TBK1, PDK1 | 6 nM (IKKε) | Potent, but not highly selective |

| MRT67307 | IKKε/TBK1 | 19 nM (IKKε) | Preclinical |

Table 2: Selected IKKε Kinase Inhibitors.

Targeting IKKε presents a promising therapeutic strategy, particularly for tumors addicted to its signaling. For instance, breast cancer cells with IKBKE amplification are hypersensitive to IKKε inhibition. Combination therapies that co-target IKKε and other nodes within its signaling network, such as the PI3K/AKT pathway, may offer enhanced efficacy and overcome potential resistance mechanisms.

Methodologies for Studying Pim1 and IKKε Kinase Function

Investigating the activity and substrate specificity of kinases like Pim1 and IKKε is fundamental to understanding their biological roles and for the development of targeted inhibitors. The in vitro kinase assay is a cornerstone technique for this purpose.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a framework for measuring the activity of a purified kinase against a specific peptide substrate using a luminescence-based ADP detection system, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the enzymatic activity of Pim1 or IKKε and to measure the potency (IC50) of a test inhibitor.

Materials:

-

Specific peptide substrate (e.g., Biotin-Bad (Ser112) for Pim1).[11]

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[1]

-

ATP solution (high purity).

-

Test inhibitor compound, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).[12][13]

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the 1x Kinase Assay Buffer.

-

Thaw all reagents (enzyme, substrate, ATP) on ice. Keep the enzyme on ice at all times.

-

Prepare a Substrate/ATP mix in Kinase Assay Buffer. The final concentrations in the reaction should be optimized; typical starting points are 1.5 µM for the peptide substrate and 50-100 µM for ATP.[11][12]

-

Prepare serial dilutions of the test inhibitor in 100% DMSO. Then, dilute these into the Kinase Assay Buffer to create working solutions. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 2.5 µL of the inhibitor working solutions to the appropriate wells ("Test Inhibitor" wells).

-

Add 2.5 µL of buffer with the same percentage of DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

-

Prepare a diluted enzyme solution in Kinase Assay Buffer (e.g., 5-20 ng per reaction).[12]

-

Add 5 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Add 5 µL of Kinase Assay Buffer (without enzyme) to the "Blank" wells.

-

-

Kinase Reaction Initiation and Incubation:

-

ADP Detection:

-

Equilibrate the plate and the ADP-Glo™ reagents to room temperature.

-

Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[12]

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30-45 minutes.[13]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Subtract the average signal from the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition) signals.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

Pim1 Signaling Pathway

Caption: Simplified Pim1 signaling cascade initiated by cytokines.

IKKε Signaling Pathway

Caption: Key downstream pathways activated by IKKε kinase.

In Vitro Kinase Assay Workflow

Sources

- 1. promega.com [promega.com]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM1 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 5. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pim-1 regulates cardiomyocyte survival downstream of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. PIM1 | Cancer Genetics Web [cancer-genetics.org]

- 9. selleckchem.com [selleckchem.com]

- 10. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Role of Pim1/AKK1-IN-1 in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the cellular and molecular mechanisms through which the multi-kinase inhibitor, Pim1/AKK1-IN-1, modulates cell cycle progression. As a dual inhibitor of the Pim-1 and Aurora A (AKK1) serine/threonine kinases—both critical regulators of cell division and established proto-oncogenes—this compound represents a key tool for cancer research and therapeutic development. This guide synthesizes mechanistic insights with field-proven experimental protocols to provide a comprehensive resource for investigating its biological activity.

Part 1: The Kinase Targets: Pim-1 and AKK1 as Master Regulators of the Cell Cycle

A sophisticated network of protein kinases orchestrates the cell cycle, ensuring the high-fidelity replication and segregation of the genome. Among the most crucial are the Pim and Aurora kinase families, which are frequently overexpressed in a wide array of hematologic and solid tumors, driving aberrant cellular proliferation.[1][][3][4]

Pim-1 Kinase: A Pro-Proliferative Hub

The Pim-1 kinase is a constitutively active serine/threonine kinase whose expression is potently induced by cytokine and growth factor signaling through the JAK/STAT pathway.[][5][6] It acts as a central node in promoting cell proliferation and survival by phosphorylating a diverse set of substrates that govern key cell cycle transitions.[5][7]

Key Cell Cycle Functions of Pim-1:

-

G1-S Transition: Pim-1 facilitates entry into the S phase by targeting cyclin-dependent kinase inhibitors (CKIs). It phosphorylates p21Cip1/WAF1 and p27Kip1, leading to their binding by 14-3-3 proteins, subsequent nuclear export, and proteasomal degradation.[1][8][9] This relieves the inhibition on Cyclin E/A-CDK2 complexes, allowing DNA replication to proceed.

-

G2-M Transition: Pim-1 promotes mitotic entry by phosphorylating and activating the dual-specificity phosphatases CDC25A and CDC25C.[1][10] These phosphatases remove inhibitory phosphates from cyclin-dependent kinases (CDKs), primarily CDK1, unleashing the mitotic cascade.

-

Transcriptional Regulation: Pim-1 can stabilize the c-Myc oncoprotein, a master transcriptional regulator of cell growth and proliferation, further amplifying pro-proliferative signals.[][10]

Aurora A Kinase (AKK1): The Mitotic Conductor

Aurora A is a serine/threonine kinase whose expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[3][11][12] It localizes to centrosomes and the mitotic spindle, where it coordinates the structural and temporal events essential for successful mitosis.[3][13]

Key Cell Cycle Functions of Aurora A:

-

Mitotic Entry: Aurora A is a key activator of the CDK1/Cyclin B complex, the master initiator of mitosis. It phosphorylates and activates Polo-like kinase 1 (PLK1), which in turn promotes the activation of CDK1.[12][14]

-

Centrosome Maturation & Separation: In G2, Aurora A is required for the recruitment of numerous proteins to the centrosome, a process essential for its maturation into a functional spindle pole. Its activity is also critical for the separation of duplicated centrosomes to establish a bipolar spindle.[3][11][13]

-

Spindle Assembly: Aurora A phosphorylates a multitude of substrates involved in the assembly and stability of the mitotic spindle, ensuring accurate chromosome alignment at the metaphase plate.[3][13][15]

Part 2: this compound - A Multi-Faceted Inhibitor

This compound is a potent small molecule compound designed to inhibit multiple kinases.[16][17] Its activity against both Pim-1 and Aurora A provides a powerful tool to simultaneously disrupt two distinct, yet complementary, pro-proliferative pathways. This dual inhibition is predicted to induce a more robust cell cycle arrest than targeting either kinase alone.

Biochemical Profile

The inhibitory potential of this compound has been characterized through its binding affinity (dissociation constant, Kd) to a panel of kinases.

| Kinase Target | Binding Affinity (Kd) |

| Pim-1 | 35 nM |

| AKK1 (Aurora A) | 53 nM |

| MST2 | 75 nM |

| LKB1 | 380 nM |

| Data sourced from MedchemExpress and Cambridge Bioscience.[16][18] |

The potent, low-nanomolar affinity for both Pim-1 and AKK1 underscores its designation as a dual inhibitor.

Part 3: A Guide to Experimental Validation

This section provides a series of validated, step-by-step protocols for researchers to independently assess the impact of this compound on cell cycle regulation. The workflow is designed to be self-validating, where molecular changes observed by Western blot corroborate the phenotypic effects seen in flow cytometry.

Overall Experimental Workflow

Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content. Inhibition of Pim-1 is expected to cause a G1 arrest, while inhibition of AKK1 should induce a G2/M arrest.

Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[19] Because cells in G2/M have twice the DNA content of cells in G0/G1, the fluorescence intensity is directly proportional to the cell cycle phase.[20] This allows for a robust, quantitative measure of cell cycle arrest.

Methodology:

-

Cell Plating: Seed a suitable cancer cell line (e.g., K562, PC3) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

-

Inhibitor Treatment: The following day, treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 24 to 48 hours. Include a DMSO-only vehicle control.

-

Cell Harvesting:

-

For adherent cells, aspirate the media, wash once with PBS, and detach using Trypsin-EDTA. Neutralize with complete media and transfer the cell suspension to a 15 mL conical tube.

-

For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol.

-

Wash the cell pellet twice with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is critical to prevent staining of double-stranded RNA.[19]

-

Incubate for 30 minutes at room temperature in the dark.[21]

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting emission in the appropriate channel (typically ~617 nm for PI).

-

Collect at least 10,000 events per sample.

-

Use the resulting histograms of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., FlowJo, ModFit LT).

-

Protocol 2: Molecular Analysis of Cell Cycle Regulators by Western Blotting

This protocol provides a method to detect changes in the expression and phosphorylation status of key proteins that regulate the cell cycle, offering a molecular explanation for the results observed in Protocol 1.

Causality: Western blotting uses specific antibodies to detect target proteins separated by size.[23][24] By probing for substrates of Pim-1 and AKK1, as well as key cell cycle markers, we can directly validate the inhibitor's on-target effects and confirm the mechanism of cell cycle arrest.

Methodology:

-

Cell Culture and Lysis:

-

Plate and treat cells with this compound as described in Protocol 1 (Step 1 & 2).

-

After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 20 minutes at 4°C.[25]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system.[23]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies targeting:

-

Pim-1 Pathway: Phospho-p27 (Thr198), total p27, Phospho-Bad (Ser112).

-

AKK1 Pathway: Phospho-Histone H3 (Ser10) (as a mitotic marker).

-

Cell Cycle Markers: Cyclin B1, CDK1.

-

Loading Control: β-actin or GAPDH.

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[6]

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the signal of the protein of interest to the corresponding loading control for semi-quantitative analysis.[8]

Part 4: Data Interpretation and Concluding Remarks

The successful execution of these protocols should provide a clear and multi-faceted understanding of the role of this compound in cell cycle regulation.

Expected Outcomes:

-

Flow Cytometry: Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in both the G1 and G2/M phases, consistent with the dual inhibition of Pim-1 and Aurora A.

-

Western Blotting: The molecular data should corroborate the flow cytometry results. A G1 arrest would be supported by an increase in total p27 protein levels. A G2/M arrest would be confirmed by a decrease in the mitotic marker phospho-Histone H3 (Ser10). Direct target engagement would be demonstrated by a reduction in the phosphorylation of substrates like p27 and Bad.

The dual targeting of Pim-1 and Aurora A kinases with a single agent like this compound presents a compelling therapeutic strategy. By simultaneously blocking progression through the G1/S checkpoint and disrupting the mitotic machinery, this compound can induce a potent and durable arrest of the cell cycle. The technical guide and protocols provided herein offer a robust framework for researchers to further elucidate the intricate mechanisms of this promising class of inhibitors and to accelerate their development in the field of oncology.

References

-

Wikipedia. PIM1. [Link]

-

Morishita, D., et al. (2008). Pim Kinases Promote Cell Cycle Progression by Phosphorylating and Down-regulating p27Kip1 at the Transcriptional and Posttranscriptional Levels. AACR Journals. [Link]

-

Kim, H. & Kim, H. (2017). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

-

Cooper, S. (2001). Biological methods for cell-cycle synchronization of mammalian cells. Digital Commons@Becker. [Link]

-

SignalChem. AURORA A Kinase Enzyme System Datasheet. [Link]

-

Wikipedia. Cell synchronization. [Link]

-

BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

-

Assay Genie. Cell Synchronisation Methods. [Link]

-

Nick, T. (2021). How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. [Link]

-

Chen, Z., et al. (2024). Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO Press. [Link]

-

Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. [Link]

-

Morishita, D., et al. (2008). Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels. PubMed. [Link]

-

Zhang, Y., et al. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers. [Link]

-

Bio-Rad Antibodies. Flow Cytometry Protocols. [Link]

-

Song, M., et al. (2022). The role of Pim kinase in immunomodulation. PMC - PubMed Central. [Link]

-

Adam, M., et al. (2018). A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis. Journal of Cell Biology. [Link]

-

BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

-

Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. [Link]

-

Moore, A. S., et al. (2013). The Aurora Kinases in Cell Cycle and Leukemia. PMC - PubMed Central - NIH. [Link]

-

Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

-

Otto, T., et al. (2017). Aurora A kinase (AURKA) in normal and pathological cell division. PMC - PubMed Central. [Link]

-

Lee, K. S. (2009). Physiological and Oncogenic Aurora-A Pathway. PMC - NIH. [Link]

-

Singh, S., et al. (2024). A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics. SpringerLink. [Link]

-

Tavernier, N., et al. (2021). Aurora A kinase activation: Different means to different ends. PMC - NIH. [Link]

-

Protocols.io. Western Blot Protocol. [Link]

-

Semantic Scholar. Aurora A kinase (AURKA) in normal and pathological cell division. [Link]

-

Cambridge Bioscience. This compound - MedChem Express. [Link]

-

Marumoto, T., et al. (2002). Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells. PubMed. [Link]

-

Addgene. Western Blot. [Link]

-

Cusabio. Western Blotting(WB) Protocol. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PIM1 - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aurora A kinase activation: Different means to different ends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. xcessbio.com [xcessbio.com]

- 18. This compound - MedChem Express [bioscience.co.uk]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. addgene.org [addgene.org]

- 24. cusabio.com [cusabio.com]

- 25. Western Blot protocol [protocols.io]

An In-depth Technical Guide to Investigating the Pro-Apoptotic Effects of Pim1/AKK1-IN-1

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of the multi-kinase inhibitor, Pim1/AKK1-IN-1, on apoptosis. By leveraging established principles of Pim1 kinase biology and standard apoptosis assays, this document outlines the core methodologies and scientific rationale necessary for a thorough preclinical evaluation.

Part 1: The Central Role of Pim1 Kinase in Apoptosis Regulation

Pim-1 is a serine/threonine kinase that functions as a critical regulator of cell survival and proliferation.[1][2] Its overexpression is implicated in numerous malignancies, including prostate cancer and various hematopoietic cancers, where it contributes to tumor progression by suppressing apoptosis.[1][3] The anti-apoptotic function of Pim-1 is multifaceted, primarily exerted through the phosphorylation of key proteins within the apoptotic signaling cascade.[4]

One of the primary mechanisms by which Pim-1 promotes cell survival is through the phosphorylation and subsequent inactivation of the pro-apoptotic protein Bad.[2][4][5] Bad is a member of the Bcl-2 family and, in its active state, promotes apoptosis by binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4] Phosphorylation of Bad by Pim-1 prevents this interaction, thereby allowing Bcl-2 and Bcl-xL to suppress the intrinsic apoptotic pathway.[4] Furthermore, Pim-1 can also influence the expression levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1, further tipping the cellular balance towards survival.[6]

Given its central role in promoting cancer cell survival, Pim-1 has emerged as a significant target for therapeutic intervention.[4] The inhibition of Pim-1 kinase activity is hypothesized to restore the pro-apoptotic signaling that is frequently dysregulated in cancer cells.

Pim1 Signaling Pathway in Apoptosis

Caption: Pim1 signaling pathway and its role in apoptosis regulation.

Part 2: this compound - A Multi-Kinase Inhibitor Targeting Pim1

This compound is a potent, multi-kinase inhibitor with high affinity for Pim1 kinase, exhibiting a dissociation constant (Kd) of 35 nM.[7][8] It also shows inhibitory activity against other kinases, including AKK1, MST2, and LKB1.[7][8] The primary mechanism of action relevant to this guide is its direct inhibition of Pim1's catalytic activity. By blocking the kinase function of Pim1, this compound is expected to prevent the phosphorylation of its downstream targets, including Bad, thereby promoting apoptosis.

Logical Cascade from Pim1 Inhibition to Apoptosis

Caption: Logical cascade of events from Pim1 inhibition to apoptosis.

Part 3: Experimental Workflow for Assessing this compound Induced Apoptosis

A systematic approach is crucial for delineating the pro-apoptotic effects of this compound. The following experimental workflow provides a robust framework for this investigation.

Experimental Workflow Diagram

Sources

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

An In-depth Technical Guide to the LKB1/AMPK Signaling Pathway and its Modulation by Pim1/AKK1-IN-1

Intended Audience: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Crossroads of Cellular Energy and Oncogenesis

The intricate dance between cellular metabolism and growth signaling is a fundamental area of research, particularly in the context of oncology. At the heart of this interplay lies the LKB1/AMPK signaling pathway, a master regulator of cellular energy homeostasis that acts as a critical tumor suppressor. Understanding the nuances of this pathway, and the tools available to dissect its function, is paramount for developing novel therapeutic strategies.

This technical guide provides a comprehensive exploration of the LKB1/AMPK signaling cascade. We will delve into its core components, regulatory mechanisms, and downstream effects on cellular processes. Furthermore, we will introduce Pim1/AKK1-IN-1, a multi-kinase inhibitor, and critically, explore the emerging evidence of a direct regulatory link between the Pim family of oncogenic kinases and the LKB1 tumor suppressor. This guide is designed not as a rigid set of instructions, but as a foundational resource to empower researchers to design, execute, and interpret experiments with a deep understanding of the underlying scientific principles.

Part 1: The LKB1/AMPK Signaling Pathway: The Cell's Energy Guardian

The Liver Kinase B1 (LKB1), also known as Serine/Threonine Kinase 11 (STK11), is a master upstream kinase that plays a pivotal role in cellular metabolism, growth control, and polarity.[1][2] LKB1 is often considered a tumor suppressor, with inactivating mutations linked to Peutz-Jeghers syndrome and various sporadic cancers.[1][3][4]

LKB1 exerts its primary tumor-suppressive functions through the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[1][3][4] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[5] Its activation is triggered by an increase in the cellular AMP:ATP ratio, a hallmark of energy stress.[5]

Upon activation by LKB1, AMPK initiates a cascade of events to restore energy balance by:

-

Inhibiting anabolic pathways that consume ATP, such as the synthesis of fatty acids, cholesterol, and proteins. A key mechanism for this is the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC) and the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling.[1][4]

-

Activating catabolic pathways that generate ATP, including glycolysis and fatty acid oxidation.[4]

-

Regulating autophagy , a cellular recycling process, through both direct phosphorylation of ULK1 and modulation of mTORC1 activity.[4]

The LKB1/AMPK pathway's influence extends to cell polarity and has been implicated in the suppression of tumor invasion and metastasis.[3][6]

Visualizing the LKB1/AMPK Cascade

Caption: The LKB1/AMPK signaling pathway, a central regulator of cellular energy.

Part 2: this compound: A Chemical Probe for a Novel Regulatory Axis

This compound is a potent, multi-kinase inhibitor.[7][8][9] Its inhibitory profile makes it a valuable tool for investigating several signaling pathways.

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | Dissociation Constant (Kd) |

| Pim1 | 35 nM |

| AKK1 (AAK1) | 53 nM |

| MST2 | 75 nM |

| LKB1 | 380 nM |

| MPSK1 | Inhibited |

| TNIK | Inhibited |

| (Data sourced from MedchemExpress and DC Chemicals)[7][10] |

The proto-oncogene Pim-1 is a serine/threonine kinase involved in cell cycle progression, survival, and apoptosis.[11][12] Its overexpression is associated with numerous cancers.[11] AKK1, also known as AAK1 (AP2-associated protein kinase 1), is involved in clathrin-mediated endocytosis.[7][11]

A New Dimension: Pim Kinases as Negative Regulators of LKB1

Recent research has unveiled a direct and antagonistic relationship between the oncogenic Pim kinases and the tumor-suppressive LKB1/AMPK pathway. Evidence suggests that Pim family kinases can directly phosphorylate LKB1, leading to the inhibition of AMPK activation.[13] This discovery provides a compelling rationale for the use of inhibitors that target both Pim1 and LKB1 to probe the functional consequences of this crosstalk. This compound, with its activity against both Pim1 and LKB1, is a particularly relevant chemical tool for such investigations.

Part 3: Experimental Protocols for Investigating the LKB1/AMPK Pathway and this compound

The following protocols are provided as a robust starting point for researchers. It is imperative to optimize conditions for specific cell lines and experimental setups.

In Vitro Kinase Assay: Assessing Direct Inhibition of Pim1 and LKB1

This protocol allows for the direct measurement of the inhibitory activity of this compound on its target kinases.

Principle: A radiometric assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.

Materials:

-

Recombinant human Pim1 or LKB1/STRADα/MO25α complex

-

Kinase-specific peptide substrate (e.g., for LKB1: [LSNLYHQGKFLQTFCGSPLYRRR])

-

[γ-³³P]-ATP

-

This compound

-

Kinase assay buffer

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a reaction tube, combine the recombinant kinase, the specific peptide substrate, and the diluted inhibitor or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the reaction at 30°C for a predetermined optimal time.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of LKB1/AMPK Pathway Activation

This is a fundamental technique to assess the phosphorylation status of key proteins in the pathway within a cellular context.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the proteins of interest.

Materials:

-

Cell line of interest (e.g., HeLa, A549, or a relevant cancer cell line)

-

This compound

-

Cell lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-LKB1 (Ser428), anti-LKB1, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Co-Immunoprecipitation (Co-IP) to Investigate Pim1-LKB1 Interaction

This protocol can be used to determine if Pim1 and LKB1 physically interact within the cell.

Principle: An antibody against a "bait" protein (e.g., Pim1) is used to pull down the protein and its binding partners from a cell lysate. The presence of the "prey" protein (e.g., LKB1) in the immunoprecipitated complex is then detected by Western blotting.

Materials:

-

Cells expressing both Pim1 and LKB1 (endogenously or through transfection)

-

Co-IP lysis buffer

-

Anti-Pim1 antibody or anti-LKB1 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Anti-LKB1 and anti-Pim1 antibodies for Western blotting

Procedure:

-

Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add Protein A/G beads/resin to capture the antibody-protein complexes.

-

Wash the beads/resin to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads/resin.

-

Analyze the eluate by Western blotting using antibodies against both the bait and the potential prey proteins.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and survival.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

Procedure:

-